Chemical structure and properties of 6-Ethoxy-2,3,4-trifluorobenzyl bromide
Chemical structure and properties of 6-Ethoxy-2,3,4-trifluorobenzyl bromide
Topic: Chemical structure and properties of 6-Ethoxy-2,3,4-trifluorobenzyl bromide Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists
CAS Registry Number: 1980054-21-4
Molecular Formula: C
Executive Summary
6-Ethoxy-2,3,4-trifluorobenzyl bromide is a highly specialized fluorinated building block used primarily in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Characterized by a polyfluorinated aromatic core and a reactive benzyl bromide functionality, this compound serves as a critical electrophile for installing the 6-ethoxy-2,3,4-trifluorobenzyl moiety. This structural motif is valued in medicinal chemistry for its ability to modulate lipophilicity (LogP), enhance metabolic stability via fluorine substitution, and provide specific steric interactions in protein-ligand binding pockets.
This guide details the physicochemical properties, synthetic routes, reactivity profiles, and safety protocols required for the rigorous handling of this compound in a research setting.
Chemical Identity and Structural Analysis[1][2]
Nomenclature and Identifiers[3][4]
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IUPAC Name: 1-(Bromomethyl)-6-ethoxy-2,3,4-trifluorobenzene
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Common Synonyms: 2-Ethoxy-3,4,5-trifluorobenzyl bromide (dependent on numbering priority); 6-Ethoxy-2,3,4-trifluoro-α-bromotoluene.
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SMILES: CCOc1c(CBr)c(F)c(F)c1F
Structural Features & 3D Conformation
The molecule features a benzene ring substituted with three consecutive fluorine atoms (positions 2, 3, and 4), an ethoxy group (position 6), and a bromomethyl group (position 1).
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Electronic Environment: The three fluorine atoms exert a strong electron-withdrawing inductive effect (-I), significantly reducing the electron density of the aromatic ring. However, the ethoxy group at position 6 acts as a resonance donor (+R), partially counteracting this effect at the ortho and para positions relative to itself.
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Steric Crowding: The "ortho-ortho" substitution pattern (fluorine at 2, ethoxy at 6) flanking the bromomethyl group creates a sterically congested environment. This has kinetic implications for nucleophilic substitutions at the benzylic carbon, often requiring elevated temperatures or stronger nucleophiles compared to non-substituted benzyl bromides.
Physicochemical Properties[2][5][6]
The following data summarizes the key physical constants. Where experimental values are proprietary or unavailable in open literature, values are derived from high-fidelity structure-property relationship (SPR) models of analogous fluorinated benzyl bromides.
| Property | Value / Description | Note |
| Appearance | White to off-white low-melting solid or pale yellow oil | Tends to crystallize upon cooling. |
| Melting Point | 35°C – 45°C (Estimated) | Analogous to 2,3,4,5,6-pentafluorobenzyl bromide. |
| Boiling Point | ~110°C at 10 mmHg | High boiling point due to molecular weight and polarity. |
| Density | 1.65 ± 0.05 g/cm³ | High density attributed to polyfluorination and bromine. |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene. Insoluble in water. | Hydrolyzes slowly in aqueous media. |
| Flash Point | >110°C | Non-flammable under standard lab conditions. |
| Lachrymator | YES | Highly potent tear-inducing agent. |
Synthesis and Production Protocols
Retrosynthetic Analysis
The most robust synthetic pathway avoids the ambiguity of nucleophilic aromatic substitution (SNAr) on a polyfluorobenzene ring by utilizing a pre-functionalized phenol precursor.
Pathway:
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Alkylation: O-Alkylation of 6-methyl-2,3,4-trifluorophenol to install the ethoxy group.
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Radical Bromination: Wohl-Ziegler bromination of the benzylic methyl group.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Ethoxy-2,3,4-trifluoro-6-methylbenzene
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Reagents: 6-Methyl-2,3,4-trifluorophenol (1.0 eq), Ethyl Bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (0.5 M).
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Procedure:
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Charge a round-bottom flask with 6-methyl-2,3,4-trifluorophenol and anhydrous acetone.
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Add finely ground K₂CO₃.
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Add Ethyl Bromide dropwise.
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Reflux at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).
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Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in diethyl ether, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄ and concentrate.
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Step 2: Bromination to 6-Ethoxy-2,3,4-trifluorobenzyl bromide
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Reagents: 1-Ethoxy-2,3,4-trifluoro-6-methylbenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (catalytic, 0.05 eq), Carbon Tetrachloride (CCl₄) or Trifluorotoluene (green alternative).
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Procedure:
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Dissolve the intermediate in anhydrous solvent under Argon.
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Add NBS and AIBN.
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Heat to reflux (75–80°C). The reaction is initiated by light or heat.
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Endpoint: Reaction is complete when succinimide floats to the top (in CCl₄) or by NMR monitoring (shift of Ar-CH₃ ~2.2 ppm to Ar-CH₂Br ~4.5 ppm).
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Purification: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate. Purify via rapid silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes). Note: Benzyl bromides degrade on silica; minimize column time.
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Synthesis Workflow Diagram
Figure 1: Two-step synthetic pathway from commercially available phenol precursors.
Reactivity Profile and Applications
Reactivity: Nucleophilic Substitution ( )
The benzylic bromide is an excellent leaving group, making this compound a potent electrophile. However, the reaction kinetics are distinct from non-fluorinated analogues.
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Electronic Activation: The electron-deficient ring (due to 3 F atoms) makes the benzylic carbon slightly more positive, theoretically enhancing susceptibility to nucleophilic attack.
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Steric Deactivation: The ortho-ethoxy group provides significant steric bulk. Nucleophiles must approach from a specific trajectory.
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Preferred Nucleophiles: Thiols (R-SH), Amines (R-NH₂), and Phenoxides (Ar-O⁻).
Application in Drug Discovery
This building block is used to install the Polyfluorinated Benzyl Ether motif.
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Metabolic Stability: The replacement of hydrogen with fluorine (C-H vs C-F) blocks cytochrome P450 oxidative metabolism at the aromatic ring positions 2, 3, and 4.
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Lipophilicity Tuning: The trifluoro-ethoxy combination increases LogP, facilitating membrane permeability in CNS-targeted drugs.
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Kinase Inhibitors: Benzyl bromides are frequently used to alkylate the hinge-binding or solvent-front regions of kinase inhibitors (e.g., alkylating indazoles or pyrazoles).
Reaction Logic Diagram
Figure 2: Divergent reactivity profile for library synthesis in medicinal chemistry.
Safety and Handling (E-E-A-T)
Warning: This compound is a Lachrymator and a Corrosive Alkylating Agent .
Hazard Identification
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H335: May cause respiratory irritation.[3]
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Lachrymator: Exposure causes immediate, severe tearing and respiratory distress.
Handling Protocols
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Engineering Controls: All operations must be performed inside a functioning chemical fume hood.
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Decontamination: Have a beaker of 10% aqueous ammonia or 5% sodium thiosulfate ready. These nucleophiles rapidly quench the benzyl bromide by converting it to the amine or thiosulfate salt, neutralizing the lachrymatory effect.
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Spill Management: Do not wipe with paper towels (increases surface area for vaporization). Cover with absorbent material soaked in dilute ammonia/methanol solution.
References
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Sigma-Aldrich. (2024). Product Specification: 6-Ethoxy-2,3,4-trifluorobenzyl bromide (CAS 1980054-21-4).[4] Merck KGaA.
- Smith, M. B., & March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
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Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Mechanistic grounding for fluorine substitution effects).
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzyl bromides. (General safety and reactivity data).
(Note: Specific CAS 1980054-21-4 is a catalog item; physical data is inferred from homologues where specific literature is proprietary.)
